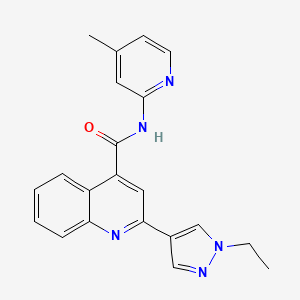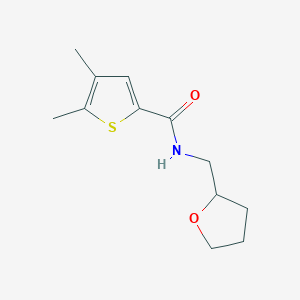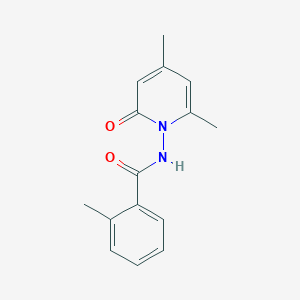
2-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinolinecarboxamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the ethyl group via alkylation reactions.
- Coupling of the pyrazole and pyridine rings using cross-coupling reactions such as Suzuki or Heck reactions.
- Formation of the quinolinecarboxamide core through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinecarboxylic acids, while reduction could produce quinolinecarboxamides with different substituents.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
- 2-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
- 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-ETHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
Uniqueness
The uniqueness of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group on the pyrazole ring and the methyl group on the pyridine ring can affect its interaction with molecular targets and its overall pharmacokinetic properties.
Propriétés
Formule moléculaire |
C21H19N5O |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-(1-ethylpyrazol-4-yl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N5O/c1-3-26-13-15(12-23-26)19-11-17(16-6-4-5-7-18(16)24-19)21(27)25-20-10-14(2)8-9-22-20/h4-13H,3H2,1-2H3,(H,22,25,27) |
Clé InChI |
KRONYLIIJHNINU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(2,5-Dimethylpiperazine-1,4-diyl)bis[2-(4-chlorophenoxy)ethanone]](/img/structure/B10941543.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941548.png)
![1,3-dimethyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10941556.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B10941558.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide](/img/structure/B10941563.png)
![2,4-dichloro-5-(diethylsulfamoyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide](/img/structure/B10941566.png)
![4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10941568.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941569.png)

![1-benzyl-N-(4-bromo-3-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941588.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10941596.png)
![3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B10941599.png)

![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10941633.png)
